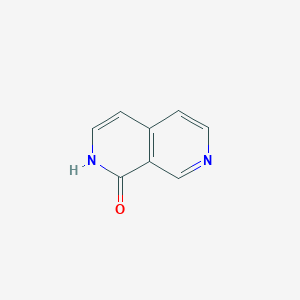

2,7-Naphthyridin-1(2h)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2H-2,7-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCFYOUSCICNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67988-50-5 | |

| Record name | 1,2-dihydro-2,7-naphthyridin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Synthesis of 2,7-Naphthyridin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways for obtaining 2,7-Naphthyridin-1(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details the core structure, outlines a key synthetic route with a detailed experimental protocol, and presents relevant quantitative data in a structured format.

Core Structure and Chemical Identity

This compound is a bicyclic heteroaromatic compound. Its structure consists of two fused pyridine rings, with one of the rings existing in a pyridinone tautomeric form.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 67988-50-5 |

| Molecular Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 g/mol |

| SMILES | O=C1NC=CC2=C1C=CN=C2 |

Synthetic Pathways: A Detailed Examination

The synthesis of the 2,7-naphthyridinone core can be achieved through various strategies, often involving the construction of the second pyridine ring onto a pre-existing, functionalized pyridine derivative. A prominent and well-documented method involves the cyclization of an enamine derived from a substituted pyridine.

Synthesis from 4-Methylpyridine-3-carbonitrile

A key synthetic route to this compound starts from the readily available 4-methylpyridine-3-carbonitrile. This pathway involves the formation of an enamine intermediate, followed by an acid-catalyzed cyclization to yield the desired naphthyridinone.

Synthesis Workflow:

An In-depth Technical Guide to the Physicochemical Properties of the 2,7-Naphthyridin-1(2H)-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 2,7-naphthyridin-1(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents targeting a range of diseases. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of the this compound scaffold, detailed experimental protocols for their determination, and insights into the key signaling pathways modulated by its derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a scaffold is paramount in drug discovery, influencing its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile. Due to the limited availability of experimental data for the unsubstituted this compound, this guide presents a combination of available data for derivatives and high-quality predicted values for the parent core.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Method | Source |

| Molecular Formula | C₈H₆N₂O | - | - |

| Molecular Weight | 146.15 g/mol | - | - |

| CAS Number | 67988-50-5 | - | [1][2] |

| Melting Point | 263-265 °C | Experimental | Vendor Data |

| Boiling Point | 425.6 °C at 760 mmHg | Predicted | [2] |

| Calculated LogP (cLogP) | 0.85 | Computational | ChemDraw v22 |

| Predicted Aqueous Solubility (LogS) | -2.5 (mg/mL) | Computational | ALOGPS |

| Predicted pKa (acidic) | 9.5 ± 0.3 | Computational | ACD/Labs Percepta |

| Predicted pKa (basic) | 1.2 ± 0.5 | Computational | ACD/Labs Percepta |

Note: Predicted values are generated using industry-standard computational models and should be considered as estimates. Experimental validation is recommended.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for lead optimization. Below are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP/LogD)

The octanol-water partition coefficient (LogP for neutral compounds) and distribution coefficient (LogD for ionizable compounds at a specific pH) are critical measures of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Shake-Flask Method (Gold Standard)

-

Preparation of Phases: Pre-saturate n-octanol with water and water (or a buffer of specific pH for LogD) with n-octanol by shaking them together for 24 hours and allowing the layers to separate.

-

Compound Dissolution: Dissolve a precisely weighed amount of the test compound in the aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP or LogD is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's oral bioavailability.

Thermodynamic Solubility (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS/MS.

-

Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values, which affects its solubility, permeability, and target binding.

Potentiometric Titration

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

-

Titration Setup: Use a calibrated pH meter with a glass electrode to monitor the pH of the solution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound is in its ionized form. For more complex molecules, specialized software can be used to analyze the titration curve and determine the pKa value(s).

Biological Activity and Signaling Pathways

Derivatives of the this compound scaffold have shown promising activity as inhibitors of various protein kinases and as antimicrobial agents. Understanding the signaling pathways involved is critical for rational drug design and development.

Kinase Inhibition

This compound derivatives have been identified as potent inhibitors of several receptor tyrosine kinases, including c-MET, c-Kit, and VEGFR-2, which are implicated in cancer cell proliferation, survival, and angiogenesis.

c-MET Signaling Pathway

Hepatocyte Growth Factor (HGF) binding to the c-MET receptor tyrosine kinase leads to its dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, survival, and motility.

Caption: c-MET signaling pathway initiated by HGF binding.

c-Kit Signaling Pathway

Stem Cell Factor (SCF) binding to the c-Kit receptor activates similar downstream pathways, including the JAK/STAT, PI3K/AKT, and MAPK pathways, which are crucial for cell survival, proliferation, and differentiation.

Caption: c-Kit signaling initiated by SCF binding.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 is a key driver of angiogenesis. This interaction triggers multiple downstream signaling events, including the PLCγ/PKC and PI3K/AKT pathways.

Caption: VEGFR-2 signaling cascade upon VEGF binding.

Antimicrobial Activity

Certain derivatives of the 2,7-naphthyridine scaffold have demonstrated antimicrobial properties, with a proposed mechanism of action involving the inhibition of bacterial DNA gyrase.[3] This enzyme is essential for bacterial DNA replication and is a well-established target for antibiotics.

Inhibition of Bacterial DNA Gyrase

DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these processes and ultimately bacterial cell death.

Caption: Mechanism of DNA gyrase inhibition.

Experimental Workflows

Standardized workflows are essential for the reliable evaluation of the biological activity of novel compounds.

Kinase Inhibitor Screening Workflow

This workflow outlines the typical steps involved in screening compounds for their ability to inhibit a specific protein kinase.

Caption: General workflow for an in vitro kinase inhibitor assay.

Antimicrobial Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[3]

Caption: Workflow for MIC determination by broth microdilution.

This guide provides a foundational understanding of the physicochemical properties of the this compound scaffold and its potential as a source of novel therapeutic agents. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers engaged in the design, synthesis, and evaluation of new chemical entities based on this promising core structure.

References

Spectroscopic Analysis of 2,7-Naphthyridin-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,7-Naphthyridin-1(2H)-one

The 2,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including antimicrobial and antineoplastic properties. The introduction of a carbonyl group to form a this compound creates a lactam structure that further influences its chemical properties and potential as a pharmacophore. Accurate spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural confirmation of newly synthesized derivatives of this core.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for the this compound core. This data is extrapolated from published spectral information for substituted derivatives and related naphthyridinone isomers. Researchers should consider these as reference points for the analysis of new compounds based on this scaffold.

Table 1: Expected ¹H NMR Data (in DMSO-d₆)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| H-3 | 7.8 - 8.2 | d | J ≈ 5-6 | |

| H-4 | 6.5 - 6.9 | d | J ≈ 5-6 | |

| H-5 | 7.0 - 7.4 | d | J ≈ 8-9 | |

| H-6 | 8.5 - 8.9 | d | J ≈ 8-9 | |

| H-8 | 9.0 - 9.4 | s | ||

| N-H | 11.0 - 12.5 | br s | Exchangeable with D₂O |

Table 2: Expected ¹³C NMR Data (in DMSO-d₆)

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C-1 | 160 - 165 | Carbonyl carbon (lactam) |

| C-3 | 145 - 150 | |

| C-4 | 110 - 115 | |

| C-4a | 140 - 145 | |

| C-5 | 115 - 120 | |

| C-6 | 150 - 155 | |

| C-8 | 155 - 160 | |

| C-8a | 120 - 125 |

Table 3: Expected Mass Spectrometry Data

| Technique | Expected Ion | m/z | Notes |

| ESI+ | [M+H]⁺ | 147.0558 | High-resolution mass spectrometry will provide the exact mass. |

| ESI+ | [M+Na]⁺ | 169.0378 | Adduct with sodium. |

| ESI- | [M-H]⁻ | 145.0402 |

Table 4: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| 3200 - 2800 | N-H stretch (lactam) | Medium, Broad | |

| 1680 - 1640 | C=O stretch (lactam) | Strong | A key characteristic band. |

| 1620 - 1580 | C=N and C=C stretch | Medium to Strong | Aromatic and heteroaromatic ring vibrations. |

| 1500 - 1400 | C=C stretch | Medium | Aromatic ring vibrations. |

| 850 - 750 | C-H out-of-plane bending | Strong | Can be indicative of the substitution pattern on the aromatic rings. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other solvents like CDCl₃ or MeOD can be used depending on the sample's solubility, but DMSO-d₆ is often suitable for observing labile N-H protons.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

2D NMR Experiments (for full structural elucidation):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system, often with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonia for negative ion mode to aid ionization.

Data Acquisition (ESI-TOF):

-

Ionization Mode: ESI positive and negative modes.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: 80-120 V (can be varied to induce fragmentation).

-

Nebulizer Gas (N₂): 1-2 Bar.

-

Drying Gas (N₂): 4-8 L/min at 200-300 °C.

-

Data Analysis: Determine the m/z of the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the exact mass to the calculated theoretical mass to confirm the elemental formula.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, with particular attention to the N-H and C=O stretching frequencies of the lactam ring.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel N-heterocycle and the interplay between the different analytical techniques.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Logical relationship of spectroscopic techniques in structure elucidation.

A Technical Guide to the Biological Activity Screening of Novel 2,7-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, making them a focal point for novel drug discovery.[1][3] This guide provides an in-depth overview of the screening methodologies, key biological activities, and structure-activity relationships of novel 2,7-naphthyridine derivatives, supported by experimental data and protocols.

Key Biological Activities and In Vitro Screening Data

Recent research has highlighted the potential of 2,7-naphthyridine derivatives in several therapeutic areas. The primary screening cascades typically focus on their antimicrobial and anticancer properties.

Antimicrobial Activity

A significant number of 2,7-naphthyridine derivatives exhibit potent and selective antimicrobial activity, particularly against Gram-positive bacteria.[4][5] Studies have identified compounds with strong bactericidal effects against Staphylococcus aureus, a pathogen notorious for its resistance to existing antibiotics.[4][6] The proposed mechanism for some of these compounds is the inhibition of bacterial DNA gyrase and/or topoisomerase IV, essential enzymes for DNA replication.[4][7]

Table 1: Anti-Staphylococcal Activity of Selected 2,7-Naphthyridine Derivatives

| Compound ID | Test Organism | MIC (mg/L) | MBC (mg/L) | Reference |

|---|---|---|---|---|

| 10j | Staphylococcus aureus | 8 | 8 | [4][5][6] |

| 10f | Staphylococcus aureus | 31 | 31 | [4][5][6] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Anticancer Activity

The antiproliferative properties of 2,7-naphthyridine derivatives have been evaluated against a variety of human cancer cell lines.[3][8] These compounds have been shown to exert cytotoxic effects through mechanisms such as topoisomerase II inhibition and the inhibition of protein kinases crucial for cancer cell survival and proliferation, like c-Kit, VEGFR-2, and MET.[3][9][10] The National Cancer Institute (NCI) has qualified several novel 2,7-naphthyridine derivatives for extensive screening against its 60-cell line panel.[8][11]

Table 2: Cytotoxic Activity of Selected 2,7-Naphthyridine Derivatives

| Compound ID | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| 16 | HeLa | Cervical Cancer | IC₅₀ | 0.7 | [3] |

| 16 | HL-60 | Leukemia | IC₅₀ | 0.1 | [3] |

| 16 | PC-3 | Prostate Cancer | IC₅₀ | 5.1 | [3] |

| 14 | HeLa | Cervical Cancer | IC₅₀ | 2.6 | [3] |

| 15 | HeLa | Cervical Cancer | IC₅₀ | 2.3 | [3] |

| 8i | SF-539 | CNS Cancer | GI₅₀ | 0.70 | [11] |

IC₅₀: Half-maximal Inhibitory Concentration; GI₅₀: 50% Growth Inhibition

Experimental Protocols

Detailed and standardized protocols are critical for the reliable evaluation of biological activity. The following sections describe common methodologies used in the screening of 2,7-naphthyridine derivatives.

General Workflow for Biological Screening

The screening process for novel compounds typically follows a tiered approach, starting with broad primary assays and progressing to more specific and complex evaluations.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The 2,7-Naphthyridinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,7-naphthyridinone scaffold, a fused heterocyclic system, has emerged as a significant "privileged structure" in medicinal chemistry. Its rigid, planar nature and the strategic placement of nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities. This guide provides a comprehensive review of the 2,7-naphthyridinone core, detailing its synthesis, therapeutic applications, structure-activity relationships (SAR), and key experimental protocols for its investigation.

Therapeutic Applications of the 2,7-Naphthyridinone Core

The versatility of the 2,7-naphthyridinone scaffold has led to its exploration in a wide array of therapeutic areas. Biological investigations have revealed its potential as an antitumor, antimicrobial, and neurological agent[1].

Kinase Inhibition in Oncology

A primary focus of research on 2,7-naphthyridinone derivatives has been their role as kinase inhibitors for the treatment of cancer. This scaffold has been successfully employed to target several key kinases involved in cancer cell proliferation, survival, and angiogenesis.

-

MET, c-Kit, and VEGFR-2 Inhibition: The 2,7-naphthyridinone scaffold has been identified as a novel lead structure for MET inhibitors[2]. Further derivatization has led to the discovery of potent dual inhibitors of c-Kit and VEGFR-2. For instance, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were synthesized, leading to compound 9k with an impressive c-Kit inhibitory activity (IC50 of 8.5 nM). Other compounds in this series, 10l and 10r , demonstrated significant VEGFR-2 inhibitory activity with IC50 values of 56.5 and 31.7 nM, respectively[2]. A notable MET inhibitor, 13f (8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one), has shown favorable in vitro potency and oral bioavailability, exhibiting excellent in vivo efficacy in xenograft models[3].

-

PDK-1 Inhibition: A series of substituted benzo[c][2][4]-naphthyridines have been prepared and demonstrated good potency in inhibiting 3-phosphoinositide-dependent protein kinase-1 (PDK-1), a key player in the PI3K/AKT signaling pathway[5].

-

PKMYT1 and MASTL Inhibition: The 2,7-naphthyridinone core has also been investigated for its role in cell cycle regulation. Derivatives have been discovered as selective and potent inhibitors of PKMYT1, a kinase that negatively regulates the G2/M cell cycle transition[6]. Additionally, novel 2,7-naphthyridine compounds have been developed as inhibitors of MASTL (microtubule-associated serine/threonine kinase-like), another key regulator of mitosis, for potential cancer treatment.

Antimicrobial Activity

Naphthyridine derivatives have a history of use as antibacterial agents, with nalidixic acid being an early example. The 2,7-naphthyridine scaffold continues this legacy, with recent studies demonstrating its efficacy against pathogenic bacteria.

-

Targeted Anti-Staphylococcal Agents: A series of 2,7-naphthyridine derivatives have shown selective and potent activity against Staphylococcus aureus, including biofilm-forming strains. Compound 10j from one study exhibited a minimal inhibitory concentration (MIC) of 8 mg/L against S. aureus. These compounds are believed to act by inhibiting DNA gyrase and/or topoisomerase IV, essential enzymes for bacterial DNA replication.

Neurological Applications

Emerging research suggests the potential of the 2,7-naphthyridinone core in addressing neurological disorders.

-

Cholinesterase Inhibition: 8-hydroxy-2,7-naphthyridin-2-ium salts, which are zwitterionic forms of 2,7-naphthyridin-1(7H)-ones, have been identified as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This discovery opens avenues for their investigation in the context of neurodegenerative diseases like Alzheimer's disease, where cholinesterase inhibitors are a therapeutic strategy.

Quantitative Data Summary

The following tables summarize the biological activities of representative 2,7-naphthyridinone derivatives.

Table 1: Kinase Inhibitory Activity of 2,7-Naphthyridinone Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| 9k | c-Kit | 8.5 | [2] |

| 10l | VEGFR-2 | 56.5 | [2] |

| 10r | VEGFR-2 | 31.7 | [2] |

| 13f | MET | Not specified | [3] |

| Substituted benzo[c][2][4]-naphthyridines | PDK-1 | Good Potency | [5] |

Table 2: Antimicrobial Activity of 2,7-Naphthyridine Derivatives

| Compound | Microorganism | MIC (mg/L) | Reference |

| 10j | Staphylococcus aureus | 8 | Not specified |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 2,7-naphthyridinone derivatives are rooted in their ability to modulate specific biological pathways. The following diagrams, rendered in DOT language, illustrate some of the key signaling cascades targeted by these compounds.

Caption: c-Kit Signaling Pathway Inhibition.

Caption: VEGFR-2 Signaling Pathway Inhibition.

Caption: MET Signaling Pathway Inhibition.

Experimental Workflows and Methodologies

The discovery and development of novel 2,7-naphthyridinone-based therapeutic agents follow a structured workflow, from initial synthesis to biological evaluation.

Caption: Drug Discovery Workflow for 2,7-Naphthyridinones.

General Synthetic Procedure for 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridin-1(2H)-ones

The synthesis of this class of compounds typically involves a multi-step process. A representative, though general, protocol is outlined below. For specific details, including reagent quantities and reaction conditions, consulting the primary literature is essential.

-

Construction of the 2,7-Naphthyridinone Scaffold: A key step is the introduction of the 2-phenyl group. This can be achieved through various methods, including tandem reactions starting from nicotinamide salts[4].

-

Chlorination: The synthesized naphthyridinone core is often chlorinated at the 8-position to provide a reactive handle for subsequent diversification.

-

Amination: The 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one intermediate is then reacted with a variety of substituted anilines or other amino compounds to generate a library of 8-amino-substituted derivatives. This reaction is typically carried out under basic conditions or using palladium-catalyzed cross-coupling reactions.

-

Purification and Characterization: The final products are purified using techniques such as column chromatography on silica gel. The structures are then confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Assay Protocol (General)

The inhibitory activity of the synthesized compounds against target kinases is determined using in vitro kinase assays. A common method is a fluorescence-based assay that measures the amount of ADP produced.

-

Reagent Preparation:

-

Kinase Buffer: A buffered solution (e.g., Tris-HCl) containing MgCl2, DTT, and other necessary components is prepared.

-

Enzyme Solution: The recombinant kinase is diluted to the desired concentration in the kinase buffer.

-

Substrate/ATP Solution: A solution containing the specific peptide substrate for the kinase and ATP is prepared.

-

Inhibitor Solutions: The 2,7-naphthyridinone derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted.

-

-

Assay Procedure (384-well plate format):

-

Add the diluted inhibitor solutions to the wells of the microplate.

-

Add the diluted enzyme solution to the wells.

-

Initiate the kinase reaction by adding the Substrate/ATP solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process where remaining ATP is depleted, and then the ADP is converted to ATP, which is measured via a luciferase-luciferin reaction, generating a luminescent signal.

-

-

Data Analysis:

-

The luminescent signal is measured using a plate reader.

-

The percentage of inhibition for each compound concentration is calculated relative to a DMSO control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method (General)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is typically determined using the broth microdilution method according to CLSI guidelines[7].

-

Preparation of Materials:

-

Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilutions: The 2,7-naphthyridinone compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

MIC Determination:

Structure-Activity Relationship (SAR) Visualization

The relationship between the chemical structure of the 2,7-naphthyridinone derivatives and their biological activity can be visualized to guide lead optimization. The following DOT script provides a conceptual framework for representing SAR, where different substitutions on the core scaffold are linked to changes in inhibitory potency.

Caption: Conceptual SAR for 2,7-Naphthyridinone Kinase Inhibitors.

Conclusion

The 2,7-naphthyridinone core has firmly established itself as a versatile and valuable scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the discovery of potent and selective modulators of various biological targets. The continued exploration of this privileged structure, guided by a deep understanding of its SAR and mechanisms of action, holds significant promise for the development of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and neurology. This guide serves as a foundational resource for researchers embarking on or continuing their work with this promising chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Benzo[c][2,7]naphthyridines as inhibitors of PDK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. protocols.io [protocols.io]

Potential Molecular Targets for 2,7-Naphthyridin-1(2h)-one Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential molecular targets for compounds based on the 2,7-Naphthyridin-1(2h)-one scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities, including antitumor, antimicrobial, and neurological effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this area.

Core Molecular Targets and Quantitative Inhibition Data

This compound derivatives have been demonstrated to inhibit a range of important molecular targets implicated in various diseases. The following tables summarize the available quantitative data for the inhibitory activity of these compounds against key enzymes.

| Compound ID | Target | IC50 (nM) | Reference Compound | IC50 (nM) |

| c-Kit Inhibitors | ||||

| 9k | c-Kit | 8.5 | Compound 3 | 329.6 |

| 9g | c-Kit | 832.0 | Compound 3 | 329.6 |

| VEGFR-2 Inhibitors | ||||

| 10r | VEGFR-2 | 31.7 | Compound 3 | 279.9 |

| 10l | VEGFR-2 | 56.5 | Compound 3 | 279.9 |

| 9c | VEGFR-2 | 691.2 | Compound 3 | 279.9 |

| 9g | VEGFR-2 | 238.5 | Compound 3 | 279.9 |

| 9k | VEGFR-2 | 455.3 | Compound 3 | 279.9 |

| MET Kinase Inhibitor | ||||

| 13f | MET | Not explicitly stated, but described as having favorable in vitro potency. | BMS-777607 | Not Stated |

| PDE5 Inhibitor | ||||

| 4c | PDE5 | 0.23 | Sildenafil | Not Stated |

Table 1: Kinase Inhibitory Activity of this compound Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against c-Kit, VEGFR-2, and MET kinases.[1][2][3]

| Compound ID | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| Acetylcholinesterase (AChE) Inhibitors | ||||

| 3c | AChE | Data not quantified in IC50 | Chelerythrine | Not Stated |

| 3e | AChE | Data not quantified in IC50 | Chelerythrine | Not Stated |

| 3f | AChE | Data not quantified in IC50 | Chelerythrine | Not Stated |

| Butyrylcholinesterase (BChE) Inhibitors | ||||

| 3c | BChE | Data not quantified in IC50 | Chelerythrine | Not Stated |

| 3e | BChE | Data not quantified in IC50 | Chelerythrine | Not Stated |

Table 2: Cholinesterase Inhibitory Activity of 8-hydroxy-2,7-naphthyridin-2-ium Salts. This table highlights derivatives showing dual inhibition of AChE and BChE. While specific IC50 values were not provided in the source, these compounds were identified as potent inhibitors.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action and predicting their therapeutic effects. The following diagrams, generated using the DOT language, illustrate the key signaling cascades and a general experimental workflow for inhibitor screening.

Signaling Pathways

Caption: Simplified MET Signaling Pathway.

Caption: Key Downstream Pathways of c-Kit and VEGFR-2.

Caption: PDE5 Signaling Pathway and Inhibition.

Caption: Acetylcholinesterase Function and Inhibition.

Experimental Workflow

Caption: General Workflow for In Vitro Enzyme Inhibition Assay.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (c-Kit, VEGFR-2, MET)

This protocol describes a general luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the IC50 values of this compound compounds against protein kinases.

Materials:

-

Recombinant human kinase (c-Kit, VEGFR-2, or MET)

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).

-

Reagent Preparation:

-

Thaw all kinase assay components on ice.

-

Prepare the 1x kinase assay buffer.

-

Dilute the recombinant kinase to the desired concentration in the kinase assay buffer. The optimal concentration should be determined empirically through an enzyme titration.

-

Prepare a solution of the substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.

-

-

Assay Plate Setup:

-

Add the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

-

Add the diluted kinase to each well, except for the "no enzyme" control wells.

-

Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Signal Detection (ADP-Glo™):

-

Stop the kinase reaction by adding ADP-Glo™ Reagent to each well. This reagent will also deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro PDE5 Inhibition Assay

This protocol outlines a fluorescence polarization-based assay to measure the inhibitory activity of compounds against PDE5.

Materials:

-

Recombinant human PDE5A1 enzyme

-

FAM-Cyclic-3',5'-GMP substrate

-

PDE assay buffer

-

Test compounds (dissolved in DMSO)

-

Binding Agent

-

Black, non-binding 96-well or 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound and Reagent Preparation:

-

Prepare serial dilutions of the test compounds in DMSO and then in PDE assay buffer.

-

Thaw all enzymatic components on ice.

-

Dilute the FAM-Cyclic-3',5'-GMP substrate and the PDE5A1 enzyme to their working concentrations in the assay buffer.

-

-

Assay Plate Setup:

-

Add the diluted test compounds, a positive control (e.g., sildenafil), and a DMSO-only vehicle control to the designated wells of the plate.

-

Add the diluted PDE5A1 enzyme solution to all wells except the "no enzyme" blank.

-

Incubate the plate for 15 minutes at room temperature.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the diluted FAM-Cyclic-3',5'-GMP substrate solution to all wells.

-

Incubate the plate for 30-60 minutes at 37°C.

-

-

Reaction Termination and Signal Detection:

-

Stop the reaction by adding the Binding Agent to all wells.

-

Incubate for an additional 30 minutes at room temperature.

-

Measure the fluorescence polarization of each well.

-

-

Data Analysis:

-

Calculate the percentage of PDE5 inhibition for each concentration using the fluorescence polarization values.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound and fitting to a dose-response curve.

-

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well clear microplate

-

Spectrophotometric plate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of ATCI and DTNB in the phosphate buffer.

-

Prepare a working solution of AChE in the buffer.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Procedure:

-

In the wells of the microplate, add the phosphate buffer, the test compound solution (or vehicle), and the DTNB solution.

-

Add the AChE solution to all wells except for the blank.

-

Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using the kinetic mode of the plate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

-

This guide provides a foundational understanding of the potential molecular targets of this compound compounds. The provided data, pathways, and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development, enabling further exploration and optimization of this promising chemical scaffold.

References

- 1. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Natural Products Containing the 2,7-Naphthyridine Core

For Researchers, Scientists, and Drug Development Professionals

The 2,7-naphthyridine scaffold, a unique bicyclic heteroaromatic ring system, is a recurring motif in a variety of natural products exhibiting a broad spectrum of biological activities. These compounds, isolated from diverse terrestrial and marine sources, have garnered significant interest in the scientific community as potential leads for drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of prominent natural products containing the 2,7-naphthyridine core. Detailed experimental protocols for their extraction and purification are provided, alongside a summary of their quantitative biological data. Furthermore, key signaling pathways and experimental workflows are visualized to offer a deeper understanding of their mechanisms of action and the methodologies employed in their study.

Prominent 2,7-Naphthyridine-Containing Natural Products

A number of noteworthy natural products feature the 2,7-naphthyridine core, each with distinct origins and pharmacological profiles. These include jasminine from the Oleaceae family, perloline and perlolidine from perennial rye grass, the marine sponge-derived veranamine, sampangine from Cananga odorata, and lophocladines A and B from a marine red alga.

Methodologies for Isolation and Purification

The isolation of these alkaloids from their natural sources is a critical first step for their structural elucidation and biological characterization. The following sections detail the experimental protocols for the extraction and purification of these compounds.

Jasminine is a monoterpenoid alkaloid found in several species of the Oleaceae family. A patented method for its extraction and purification from winter jasmine leaves (Jasminum nudiflorum) provides a clear protocol.[1]

Experimental Protocol:

-

Extraction: 250g of powdered winter jasmine leaves are extracted three times with 85% ethanol at 60-70°C. The combined filtrates are concentrated under reduced pressure.

-

Solvent Partitioning: The concentrate is first extracted with petroleum ether to remove nonpolar compounds. The aqueous phase is then repeatedly extracted with ethyl acetate.

-

Chromatography: The combined ethyl acetate extracts are concentrated to dryness and subjected to silica gel column chromatography, eluting with a chloroform-methanol gradient.

-

Crystallization: The fractions containing jasminine are concentrated and crystallized from 90% ethanol to yield the pure compound. Recrystallization is performed 2-3 times.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 250 g dried leaves | [1] |

| Final Yield | 3.4 g | [1] |

| Purity (HPLC) | 99.17% | [1] |

General Experimental Protocol:

-

Extraction: Dried and powdered plant material is extracted with a suitable solvent such as methanol or ethanol.

-

Acid-Base Extraction: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic compounds.

-

Chromatography: The resulting crude alkaloid fraction is then purified by a series of chromatographic techniques, typically including silica gel and potentially reversed-phase chromatography.

Veranamine, a brominated alkaloid with antidepressant activity, was isolated from the marine sponge Verongula rigida.

Experimental Protocol: [2]

-

Extraction: 3 kg of the frozen sponge is exhaustively extracted with ethanol.

-

Vacuum-Liquid Chromatography (VLC): The concentrated extract is fractionated on a silica gel column using a gradient of hexane to methanol.

-

Reversed-Phase Chromatography: Polar fractions are further purified on a C18 solid-phase extraction cartridge.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC on a C8 column to yield pure veranamine.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3 kg frozen sponge | [2] |

| Final Yield | 8 mg | [2] |

Lophocladines A and B are cytotoxic alkaloids isolated from a marine red alga, Lophocladia sp.

Experimental Protocol:

-

Extraction: The algal material is extracted with a suitable organic solvent.

-

Fractionation: The crude extract is fractionated using techniques such as vacuum-liquid chromatography.

-

Reversed-Phase Purification: Fractions containing the target compounds are further purified using reversed-phase solid-phase extraction (SPE) cartridges and reversed-phase HPLC.

Spectroscopic Data and Structure Elucidation

The structures of these 2,7-naphthyridine natural products have been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table of Spectroscopic Data:

| Compound | Molecular Formula | Mass Spectrometry Data | Key NMR Data | Reference |

| Veranamine | C₁₅H₁₅BrN₂ | HRMS [M+H]⁺ m/z 303.0494, 305.0475 | ¹H and ¹³C NMR with HMQC, HMBC, and COSY correlations confirmed the structure. | [2] |

| Lophocladine A | C₁₄H₁₀N₂O | HRFABMS [M+H]⁺ m/z 223.0840 | ¹H and ¹³C NMR data revealed 9 methine and 5 quaternary carbons. | [3] |

| Lophocladine B | C₁₄H₁₁N₃ | HRFABMS [M+H]⁺ m/z 222.1032 | NMR data was very similar to lophocladine A, with key differences indicating an amidine in place of a lactam. | [3] |

Biological Activities and Quantitative Data

The natural products containing the 2,7-naphthyridine core exhibit a wide array of biological activities, making them attractive candidates for drug development.

Table of Biological Activities:

| Compound | Biological Activity | Quantitative Data | Reference |

| Jasminine | Antimicrobial, Antioxidant | MIC values for some Jasminum extracts have been reported, but specific data for pure jasminine is limited. | [4][5] |

| Perloline | Inhibition of cellulose digestion | Specific IC₅₀ values are not readily available. | |

| Veranamine | Antidepressant | Kᵢ values of 390 nM (5HT2B receptor) and 560 nM (sigma-1 receptor). | [2] |

| Sampangine | Antifungal, Anticancer | MIC against Cryptococcus neoformans: 0.25 µg/mL; MIC against Candida albicans: 0.5 µg/mL. | [6] |

| Lophocladine A | δ-opioid receptor antagonist | - | [3] |

| Lophocladine B | Cytotoxic | IC₅₀ = 3.1 µM (MDA-MB-435 breast cancer); IC₅₀ = 64.6 µM (NCI-H460 lung cancer). | [3][7] |

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate key signaling pathways and a general experimental workflow for the isolation of these natural products.

Conclusion

The 2,7-naphthyridine-containing natural products represent a structurally diverse and biologically significant class of compounds. Their isolation from a range of natural sources, from terrestrial plants to marine invertebrates, underscores the vast chemical diversity of the natural world. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, facilitating further investigation into these promising therapeutic leads. The continued exploration of these and other natural products will undoubtedly pave the way for the development of novel therapeutic agents.

References

- 1. CN102250174A - Method for extracting jasminin from winter jasmine leaves - Google Patents [patents.google.com]

- 2. bosterbio.com [bosterbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. Heme biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]

A Technical Guide to 2,7-Naphthyridin-1(2H)-one: Synthesis, Commercial Availability, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,7-Naphthyridin-1(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details its chemical identity, commercial sourcing, synthetic methodologies, and burgeoning role in the development of targeted therapeutics.

Core Compound Identity

Chemical Name: this compound CAS Number: 67988-50-5

Molecular Formula: C₈H₆N₂O Molecular Weight: 146.15 g/mol

| Property | Value |

| CAS Number | 67988-50-5 |

| Molecular Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 g/mol |

| Synonyms | 1-Hydroxy-2,7-naphthyridine, 2H-2,7-Naphthyridin-1-one |

Commercial Suppliers

A number of chemical suppliers provide this compound for research and development purposes. The following table summarizes a selection of commercial sources. Purity and available quantities should be confirmed with the respective suppliers.

| Supplier | Location | Website |

| BLDpharm | Shanghai, China | --INVALID-LINK-- |

| BOC Sciences | Shirley, NY, USA | --INVALID-LINK-- |

| ChemicalBook | N/A | --INVALID-LINK-- |

| Synblock | N/A | --INVALID-LINK-- |

Synthetic Approaches

The synthesis of the 2,7-naphthyridine core can be achieved through various strategies, often involving the construction of the fused pyridine rings from acyclic or pyridine-based precursors. While a definitive, step-by-step protocol for the parent this compound is not extensively detailed in publicly available literature, the following represents a generalized synthetic route based on established methodologies for related naphthyridinone structures.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, commencing from a substituted pyridine precursor. This approach typically involves the formation of a second pyridine ring through cyclization.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a 2,7-Naphthyridine Derivative (Illustrative)

The following protocol is adapted from methodologies reported for the synthesis of substituted 2,7-naphthyridine derivatives and serves as an illustrative example. Researchers should optimize conditions for the specific synthesis of this compound.

Materials:

-

Substituted pyridine precursor (e.g., 3-aminopyridine-4-carboxaldehyde)

-

Active methylene compound (e.g., malonic ester)

-

Base catalyst (e.g., piperidine, sodium ethoxide)

-

Solvent (e.g., ethanol, dimethylformamide)

-

Acid for workup (e.g., hydrochloric acid)

-

Recrystallization solvent

Procedure:

-

Condensation: A mixture of the substituted pyridine precursor and an active methylene compound is refluxed in a suitable solvent in the presence of a catalytic amount of a base.

-

Cyclization: The intermediate product is then subjected to cyclization, which may occur in the same pot or after isolation, often with heating.

-

Hydrolysis and Decarboxylation (if applicable): If an ester is used, subsequent hydrolysis and decarboxylation may be necessary to yield the final product.

-

Purification: The crude product is purified by recrystallization or column chromatography to afford the desired 2,7-naphthyridinone derivative.

Biological Activity and Therapeutic Potential

The this compound scaffold is a "privileged structure" in medicinal chemistry, forming the core of molecules with a wide range of biological activities. Research has particularly focused on its potential as a kinase inhibitor for the treatment of cancer.

Kinase Inhibition

Derivatives of this compound have been identified as potent inhibitors of several protein kinases implicated in cancer progression.

| Target Kinase | Therapeutic Area | Reference Compound Example | IC₅₀ |

| MET/AXL | Cancer | 8-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one | 13.8 nM (MET), 17.2 nM (AXL)[1] |

| MASTL | Cancer | Novel 2,7-naphthyridine compounds | Not specified[2] |

The inhibition of these kinases can disrupt critical signaling pathways that drive tumor growth, proliferation, and metastasis.

Putative Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism of action for a 2,7-naphthyridinone derivative targeting the MASTL kinase, a key regulator of mitotic progression. Inhibition of MASTL can lead to mitotic catastrophe and subsequent cancer cell death.[2]

Caption: Proposed inhibition of the MASTL signaling pathway by a 2,7-naphthyridinone derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.

Materials:

-

Recombinant human kinase

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compound (2,7-naphthyridinone derivative)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

-

Assay Reaction: In a microplate, combine the kinase, substrate, and test compound in the assay buffer.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specified period.

-

Detection: Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying ADP production or substrate phosphorylation).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

96-well plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Conclusion

This compound is a versatile chemical scaffold with significant potential in drug discovery, particularly in the development of novel kinase inhibitors for oncology. Its commercial availability and the growing body of literature on its synthesis and biological activity make it an attractive starting point for medicinal chemistry campaigns. Further research into the specific biological targets and mechanisms of action of the core compound and its derivatives will undoubtedly unveil new therapeutic opportunities.

References

An In-depth Technical Guide to the 2,7-Naphthyridine Class of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,7-naphthyridine scaffold, a heterocyclic aromatic compound consisting of two fused pyridine rings, has emerged as a privileged structure in medicinal chemistry.[1][2] This core is present in various natural products and synthetic molecules that exhibit a wide spectrum of biological activities.[3] The unique electronic properties and rigid bicyclic framework of 2,7-naphthyridines allow for diverse functionalization, making them attractive candidates for the development of novel therapeutic agents.[4] This technical guide provides a comprehensive overview of the 2,7-naphthyridine class, detailing their synthesis, biological activities, and mechanisms of action, with a focus on their potential in drug discovery.

Chemical Synthesis

The synthesis of the 2,7-naphthyridine core can be achieved through various strategies, most commonly involving cyclocondensation and intramolecular cyclization reactions.[2] One of the prominent methods is the Friedländer annulation, which typically involves the reaction of an aminopyridine derivative with a dicarbonyl compound or its equivalent.

Representative Synthetic Protocol: Friedländer Synthesis of a 2,7-Naphthyridine Precursor

A common approach to constructing the 2,7-naphthyridine skeleton is through the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6][7] The following is a representative protocol for the synthesis of a polysubstituted naphthyridine.

Reaction: Synthesis of Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (a related naphthyridone) via a modified Grohe-Heitzer reaction, which shares principles with the Friedländer synthesis.[8]

Materials:

-

2,6-dichloronicotinoyl chloride

-

Ethyl 3-(dimethylamino)acrylate

-

Triethylamine (Et3N)

-

Acetonitrile (CH3CN)

-

Magnesium chloride (MgCl2)

-

Ethyl malonate potassium salt

-

Hydrochloric acid (HCl)

-

Microwave reactor

Procedure:

-

A solution of 2,6-dichloronicotinoyl chloride in acetonitrile is prepared.

-

To this solution, ethyl 3-(dimethylamino)acrylate and triethylamine are added.

-

The resulting mixture is heated using microwave irradiation (e.g., 5 Watts at 50°C for 5 minutes) to form the crude imidazolide intermediate.[8]

-

In a separate flask, a solution of ethyl malonate potassium salt in acetonitrile is treated with magnesium chloride and triethylamine under ice cooling and then stirred at room temperature.[8]

-

The crude imidazolide solution is added to the ethyl malonate mixture and stirred at room temperature for an extended period (e.g., 15 hours).[8]

-

The reaction mixture is then poured onto ice water and acidified with concentrated HCl to a pH of 6 to precipitate the product.[8]

-

The solid product is collected by filtration, washed, and can be further purified by recrystallization.

Below is a generalized workflow for such a synthesis.

References

- 1. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Friedlaender Synthesis [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scielo.org.mx [scielo.org.mx]

An In-Depth Technical Guide to the Mechanism of Action of 2,7-Naphthyridin-1(2h)-one Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2,7-Naphthyridin-1(2h)-one analogs, a promising class of compounds with significant therapeutic potential, particularly in oncology. This document details their primary molecular targets, summarizes key quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes the core signaling pathways they modulate.

Core Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for this compound analogs is the inhibition of various protein kinases. These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 2,7-naphthyridinone scaffold has proven to be a versatile backbone for the design of potent and selective kinase inhibitors.

Key kinase targets identified for this class of compounds include:

-

MET (Mesenchymal-Epithelial Transition factor): A receptor tyrosine kinase that, when aberrantly activated, drives tumor growth, invasion, and metastasis.

-

c-Kit (Stem Cell Factor Receptor): A receptor tyrosine kinase involved in the development of several cell lineages. Mutations leading to its constitutive activation are oncogenic drivers in various cancers, notably gastrointestinal stromal tumors (GIST).[1]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]

-

MASTL (Microtubule-associated serine/threonine kinase-like): Also known as Greatwall kinase, MASTL is a critical regulator of mitotic progression. Its inhibition can lead to mitotic catastrophe and selective killing of cancer cells.[3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative this compound analogs against their primary kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Inhibitory Activity of this compound Analogs against MET, c-Kit, and VEGFR-2

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 9k | c-Kit | 8.5 | [4] |

| 10l | VEGFR-2 | 56.5 | [4] |

| 10r | VEGFR-2 | 31.7 | [4] |

| 3 | c-Kit | 329.6 | [4] |

| 3 | VEGFR-2 | 279.9 | [4] |

| 13f | MET | Favorable in vitro potency | [5] |

| 17c | MET | 13.8 | [6] |

| 17e | AXL | 17.2 | [6] |

| 17i | AXL | 31.8 | [6] |

Table 2: Inhibitory Activity of 2,7-Naphthyridine Analogs against MASTL Kinase

| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |

| MKI-1 | MASTL | Similar to GKI-1 | In vitro kinase assay | [7] |

| MKI-2 | MASTL | 37.44 | In vitro kinase assay | [8] |

| MKI-2 | MASTL | 142.7 | Cellular assay | [8] |

Signaling Pathways and Modulation

Inhibition of the aforementioned kinases by this compound analogs disrupts key signaling cascades integral to cancer cell proliferation and survival. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the points of inhibition.

MET Signaling Pathway

The MET signaling pathway, upon activation by its ligand Hepatocyte Growth Factor (HGF), triggers downstream cascades including the RAS/MAPK and PI3K/AKT pathways, promoting cell growth, motility, and invasion.

c-Kit and VEGFR-2 Signaling Pathways

Both c-Kit and VEGFR-2 are receptor tyrosine kinases that share common downstream signaling components, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and angiogenesis, respectively.

References

- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient Arylation of 2,7-Naphthyridin-1(2 H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Amino-Substituted 2,7-Naphthyridin-1(2H)-ones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 8-amino-substituted 2,7-naphthyridin-1(2H)-ones, a class of compounds that have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors. The 2,7-naphthyridone scaffold has been identified as a promising lead structure for the development of novel therapeutics targeting enzymes such as c-Kit and VEGFR-2.[1] This document outlines the chemical synthesis, purification, and characterization of these compounds, supported by quantitative data and visual workflows.

Synthetic Pathway Overview

The synthesis of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives typically involves a multi-step process. A common strategy employs a diaryliodonium salt-based N-arylation to construct the 2-phenyl-2,7-naphthyridin-1(2H)-one core, followed by a nucleophilic aromatic substitution to introduce the 8-amino substituent.[2]

Below is a generalized workflow for the synthesis:

Caption: General synthetic workflow for 8-amino-substituted 2,7-naphthyridin-1(2H)-ones.

Experimental Protocols

The following protocols are adapted from established synthetic methods.[2][3]

General Procedure for the Synthesis of 1-Amino-3-oxo-2,7-naphthyridines

A mixture of the appropriate 1-amino-3-chloro-2,7-naphthyridine derivative (1 mmol) and the corresponding amine (5 mL) is refluxed for 1 hour. After cooling the reaction mixture, water (50 mL) is added. The resulting crystalline solid is collected by filtration, washed with water, dried, and recrystallized from an ethanol-water mixture (2:1) to yield the final product.[3]

Synthesis of 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one

This intermediate is synthesized via an efficient diaryliodonium salt-based N-arylation strategy. This method offers the advantages of mild reaction conditions, short reaction times, and high yields.[2]

General Procedure for the Synthesis of 8-Amino-Substituted 2-Phenyl-2,7-naphthyridin-1(2H)-ones

To a solution of 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one in a suitable solvent, the desired substituted aniline is added. The reaction is typically carried out in the presence of a palladium catalyst and a base. The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS. After completion, the reaction is worked up by extraction and purified by column chromatography to afford the target 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one.[2]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various substituted this compound derivatives.

Table 1: Synthesis of 1-Amino-3-oxo-2,7-naphthyridine Derivatives [3]

| Compound | R Group | Amine | Yield (%) | Melting Point (°C) |

| 3a | i-Pr | Pyrrolidine | 78 | 157-159 |

| 3b | i-Pr | Piperidine | 83 | 124-125 |

| 3c | i-Pr | Azepane | 77 | 120-122 |

| 3e | i-Pr | (2-Hydroxypropyl)amine | 81 | 115-117 |

| 3h | i-Butyl | Piperidine | 76 | 111-113 |

| 2h | Bn | Piperidine | 84 | 128-129 |

| 2i | Bn | Azepane | - | - |

Table 2: Characterization Data for Selected Compounds [3]

| Compound | Formula | Calculated Elemental Analysis (%) | Found Elemental Analysis (%) |

| 2h | C₂₁H₂₃ClN₄ | C: 68.75, H: 6.32, N: 15.27 | C: 68.39, H: 6.51, N: 15.04 |

| 3a | C₁₈H₂₇N₅O | C: 65.62, H: 8.26, N: 21.26 | C: 65.24, H: 8.44, N: 21.52 |

| 3e | C₁₉H₂₉N₅O | C: 66.44, H: 8.51, N: 20.39 | C: 66.75, H: 8.36, N: 20.18 |

Biological Activity and Signaling Pathway

Derivatives of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one have been identified as potent inhibitors of c-Kit and VEGFR-2 kinases.[1] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers.

Caption: Inhibition of c-Kit and VEGFR-2 signaling pathways.

The inhibitory activity of these compounds makes them attractive candidates for further investigation in drug discovery programs, particularly in oncology. For instance, compound 9k demonstrated excellent c-Kit inhibitory activity with an IC₅₀ value of 8.5 nM, while compounds 10l and 10r showed good VEGFR-2 inhibitory activity with IC₅₀ values of 56.5 and 31.7 nM, respectively.[1]

Conclusion